molecular formula C17H20O3 B1405478 Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate CAS No. 340023-13-4

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B1405478
CAS No.: 340023-13-4
M. Wt: 272.34 g/mol
InChI Key: KWNJFSYQBINEBW-UHFFFAOYSA-N
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Description

Chemical Identity and Historical Context

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, bearing the Chemical Abstracts Service registry number 340023-13-4, represents a sophisticated example of functionalized bicyclic chemistry that has emerged from decades of research into rigid molecular frameworks. The compound exhibits a molecular formula of C₁₇H₂₀O₃ with a corresponding molecular weight of 272.34 grams per mole, positioning it among the heavier derivatives within the bicyclo[2.2.2]octane family. The historical development of compounds bearing the bicyclo[2.2.2]octane core structure can be traced to early investigations into cage-like molecular architectures, where researchers recognized the unique three-dimensional properties conferred by the rigid bicyclic framework. The specific incorporation of formyl and benzyl ester functionalities represents a more recent advancement in the field, reflecting growing interest in multifunctional bicyclic compounds that can serve as versatile synthetic intermediates.

The systematic naming conventions for this compound reflect its complex structural features, with the International Union of Pure and Applied Chemistry nomenclature emphasizing the positioning of functional groups on the bicyclic framework. The compound's Simplified Molecular Input Line Entry System representation, O=C(C1(CC2)CCC2(C=O)CC1)OCC3=CC=CC=C3, clearly delineates the spatial arrangement of the formyl group at the 4-position and the benzyl carboxylate at the 1-position of the bicyclo[2.2.2]octane core. Storage requirements for this compound necessitate maintenance under inert atmosphere conditions at temperatures below -20°C, indicating the potential reactivity of the aldehyde functionality and the importance of preventing oxidative degradation.

Significance in Bicyclic Compound Chemistry

The significance of this compound within the broader context of bicyclic compound chemistry stems from its unique combination of functional groups and the inherent properties of the bicyclo[2.2.2]octane framework. Bicyclo[2.2.2]octane derivatives have garnered considerable attention due to their rigid three-dimensional structure, which can serve as effective molecular scaffolds in drug design and materials science applications. The bicyclic framework provides a preorganized spatial arrangement that can enhance binding affinity and selectivity in biological systems, while also conferring unique physical and chemical properties that distinguish these compounds from their monocyclic counterparts.

Research into bicyclo[2.2.2]octane derivatives has revealed their potential as structural mimics of more complex biological molecules, with studies demonstrating their effectiveness as coactivator binding inhibitors and other pharmacologically active compounds. The rigid nature of the bicyclic framework limits conformational flexibility, which can be advantageous in applications requiring precise spatial orientation of functional groups. The incorporation of both formyl and benzyl ester functionalities in the current compound creates opportunities for diverse chemical transformations, including those leading to the formation of heterocyclic systems and other complex molecular architectures.

The synthetic chemistry of bicyclo[2.2.2]octane derivatives has been significantly advanced through the development of efficient synthetic methodologies, including enantioselective approaches that provide access to optically pure compounds. These developments have expanded the utility of bicyclic compounds in asymmetric synthesis and have demonstrated the potential for creating libraries of structurally diverse derivatives through systematic functionalization of the bicyclic core.

Comparative Position Among Bicyclo[2.2.2]octane Derivatives

Within the extensive family of bicyclo[2.2.2]octane derivatives, this compound occupies a distinctive position due to its dual functionality and specific substitution pattern. Comparative analysis with related compounds reveals the unique characteristics that distinguish this derivative from other members of the bicyclic family. For instance, methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, bearing the registry number 94994-25-9, shares the same substitution pattern but features a methyl ester rather than a benzyl ester, resulting in a molecular weight of 196.24 grams per mole compared to the 272.34 grams per mole of the benzyl derivative.

The structural comparison extends to other functionalized derivatives, such as methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, which demonstrates how different functional groups can be incorporated at the 4-position while maintaining the carboxylate functionality at the 1-position. This amino derivative, with a molecular formula of C₁₀H₁₇NO₂ and molecular weight of 183.25 grams per mole, illustrates the synthetic accessibility of various functionalized bicyclo[2.2.2]octane derivatives and the potential for creating compound libraries with diverse pharmacological profiles.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 340023-13-4 C₁₇H₂₀O₃ 272.34 Formyl, Benzyl ester
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate 94994-25-9 C₁₁H₁₆O₃ 196.24 Formyl, Methyl ester
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 135908-33-7 C₁₀H₁₇NO₂ 183.25 Amino, Methyl ester

Further comparative analysis reveals the influence of substitution patterns on the properties and reactivity of bicyclo[2.2.2]octane derivatives. Compounds such as methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate demonstrate the incorporation of protecting groups and extended functional arrays, resulting in molecular weights approaching 317.38 grams per mole and showcasing the potential for complex derivatization. These comparisons highlight the versatility of the bicyclo[2.2.2]octane framework as a scaffold for diverse chemical modifications while maintaining the structural integrity of the bicyclic core.

Structural Foundations and Molecular Architecture

The molecular architecture of this compound is fundamentally defined by the bicyclo[2.2.2]octane core structure, which consists of two fused cyclohexane rings sharing a common edge and connected by a two-carbon bridge. This three-dimensional framework creates a rigid cage-like structure that positions functional groups in well-defined spatial relationships, contributing to the unique properties observed in bicyclic compounds. The parent bicyclo[2.2.2]octane structure, with molecular formula C₈H₁₄ and molecular weight 110.20 grams per mole, provides the foundational architecture upon which additional functional groups are incorporated.

The specific substitution pattern in this compound places the formyl group at the 4-position and the benzyl carboxylate at the 1-position, creating a compound with bridgehead functionalization that maximizes the spatial separation between these reactive centers. This positioning is strategically advantageous for synthetic applications, as it minimizes potential intramolecular interactions between the functional groups while maintaining their accessibility for chemical transformations. The bridgehead positions in bicyclo[2.2.2]octane derivatives are particularly significant because they represent points of maximum rigidity within the molecular framework, ensuring that substituents maintain fixed orientations in three-dimensional space.

Research into the synthesis of bicyclo[2.2.2]octanes with quaternary bridgehead carbons has demonstrated the feasibility of creating highly substituted derivatives with excellent diastereoselectivity. These synthetic developments have revealed the potential for precise control over stereochemistry in bicyclic systems, enabling the preparation of compounds with defined three-dimensional arrangements of functional groups. The benzyl ester functionality in the current compound provides additional synthetic versatility, as benzyl esters can be selectively removed under mild hydrogenolysis conditions, offering opportunities for further derivatization or conversion to other functional groups.

The molecular architecture of bicyclo[2.2.2]octane derivatives has been extensively studied through computational and experimental methods, revealing insights into the conformational behavior and electronic properties of these systems. The rigid framework constrains molecular motion and creates unique electronic environments that can influence the reactivity and selectivity of chemical transformations. The incorporation of electron-withdrawing groups such as the formyl and ester functionalities can further modulate the electronic properties of the bicyclic system, potentially affecting both the kinetics and thermodynamics of reactions involving these compounds.

Properties

IUPAC Name

benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-13-16-6-9-17(10-7-16,11-8-16)15(19)20-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNJFSYQBINEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclo[2.2.2]octane Synthesis

The bicyclo[2.2.2]octane scaffold is typically constructed via acid-catalyzed cyclization of 1,4-dimethylene cyclohexane precursors. Key methods include:

  • Oxidative cyclization : Treatment of 1,4-dimethylene cyclohexane with fuming sulfuric acid (≥96%) at 80–150°C achieves quantitative cyclization to the bicyclo[2.2.2]octane core.
  • Transition metal catalysis : Ru or Co catalysts enable hydroformylation of dienes under mild conditions (90–250°C, 5–300 bar CO/H₂), though this method requires precise pressure control.
Method Conditions Yield Reference
Acid-catalyzed H₂SO₄ (96%), 120°C, 12 h 92%
Hydroformylation Ru catalyst, 150°C, 200 bar 78%

Carboxylate Ester Formation at Position 1

The 1-carboxylate group is introduced via esterification of bicyclo[2.2.2]octane-1-carboxylic acid intermediates:

  • Stepwise synthesis :
    • Oxidation : Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester is treated with tributylphosphine and 2,2'-dipyridyl disulfide bis-N-oxide in CH₂Cl₂ at 0°C to yield the carboxylic acid.
    • Benzylation : The acid reacts with benzyl bromide under Steglich conditions (DCC/DMAP) to form the ester.
Step Reagents/Conditions Yield Reference
Oxidation (Bu)₃P, CH₂Cl₂, 0°C, 2 h 83%
Esterification DCC, DMAP, BnOH, rt, 24 h 89%

Formylation at Position 4

The 4-formyl group is introduced via hydroformylation or Vilsmeier-Haack reaction :

  • Hydroformylation : CO/H₂ gas (5:1 ratio) with a Ru catalyst (e.g., Ru₃(CO)₁₂) at 150°C and 200 bar selectively functionalizes position 4.
  • Vilsmeier-Haack : POCl₃/DMF at 0°C followed by hydrolysis provides moderate yields but requires stringent anhydrous conditions.
Method Conditions Yield Reference
Hydroformylation Ru₃(CO)₁₂, 150°C, 200 bar 68%
Vilsmeier-Haack POCl₃/DMF, 0°C → rt, 12 h 55%

Reaction Optimization and Challenges

  • Regioselectivity : Hydroformylation favors position 4 due to steric hindrance at bridgehead positions.
  • Acid stability : The benzyl ester group is stable under hydroformylation conditions but degrades in strong acids (e.g., H₂SO₄ >90%).
  • Scalability : Acid-catalyzed cyclization is preferred for large-scale synthesis, while transition metal methods suit stereochemical control.

Summary of Key Data

Parameter Optimal Value Notes
Cyclization Temp 120°C Higher temps risk degradation
Esterification Time 24 h Prolonged reaction avoids side products
CO Pressure 200 bar Critical for formylation yield

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Benzyl 4-carboxybicyclo[2.2.2]octane-1-carboxylate.

    Reduction: Benzyl 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylate.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylate ester can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making it a valuable compound for biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

The bicyclo[2.2.2]octane scaffold is versatile, with modifications at the 1- and 4-positions significantly altering physicochemical properties and applications. Below is a comparative analysis of closely related compounds:

Table 1: Comparison of Bicyclo[2.2.2]octane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Solubility/Stability Applications
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate C₁₉H₂₁NO₃ 343.38 - Formyl, benzyl ester Oil; stable under inert conditions Pharmaceutical intermediate
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate C₁₁H₁₄O₃ 194.23 94994-25-9 Formyl, methyl ester Soluble in DMSO; store at -80°C (6 months) Research reagent, drug formulation
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate C₁₁H₁₆O₃ 196.24 18720-35-9 Hydroxymethyl, methyl ester Sticky foam; hygroscopic Precursor for oxidation to formyl
4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid C₁₀H₁₄O₃ 182.22 96102-85-1 Formyl, carboxylic acid Solid; hydrolyzes esters under basic conditions Synthesis of metal-organic frameworks
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate C₁₁H₁₃NO₂ 191.23 17216-62-5 Cyano, methyl ester Stable in organic solvents Electron-deficient intermediates

Stability and Handling Considerations

  • This compound : Requires silica gel chromatography for purification and is stored as an oil .
  • Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate : Stock solutions in DMSO must be stored at -80°C to prevent degradation; heating to 37°C improves solubility .
  • Methyl 4-(hydroxymethyl) derivative : Sensitive to oxidation, necessitating careful handling under inert atmospheres .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : this compound is pivotal in synthesizing kinase inhibitors and antiviral agents .
  • Contraceptive Applications : Bicyclo[2.2.2]octane carboxylates with phenyl substituents have shown contraceptive activity .
  • Material Science : Derivatives like 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid are explored in coordination polymers due to their rigid structure .

Research Findings and Data Highlights

  • Synthetic Efficiency : The oxidation of hydroxymethyl to formyl (e.g., this compound) using Dess-Martin periodinane achieves 48% yield , comparable to alternative methods for similar scaffolds.
  • Solubility Challenges : Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate requires sonication and heating for dissolution, limiting its use in aqueous systems .
  • Thermal Stability : Bicyclo[2.2.2]octane derivatives generally exhibit high thermal stability, making them suitable for high-temperature reactions .

Biological Activity

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its biological activity. The compound can be represented as follows:

C15H16O3\text{C}_{15}\text{H}_{16}\text{O}_3

This structure includes a benzyl group and a formyl moiety attached to a bicyclic octane framework, which influences its reactivity and interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18ROS generation

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity in Animal Models

In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a dose-dependent reduction in edema volume compared to the control group, supporting its anti-inflammatory potential.

Mechanistic Insights

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Apoptotic Pathways : The compound activates caspase cascades leading to programmed cell death in cancer cells.
  • Antioxidant Activity : It may enhance the cellular antioxidant defense system, reducing oxidative stress and inflammation.
  • Inhibition of Kinases : Preliminary data suggest that it may inhibit specific kinases involved in cell proliferation and survival.

Q & A

Q. What synthetic methodologies are currently employed to prepare Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, and how do reaction parameters influence yield?

The compound can be synthesized via a tandem formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefin under metal-free conditions. Key parameters include the use of a chiral organic base (e.g., quinine-derived catalysts) to achieve enantioselectivity (>90% ee) and mild reaction temperatures (25–40°C) to minimize side reactions. Solvent polarity (e.g., dichloromethane) and stoichiometric ratios are critical for optimizing yields (typically 70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • NMR : The formyl proton appears as a singlet at δ 9.6–10.0 ppm. Bicyclo[2.2.2]octane protons show distinct splitting patterns due to the rigid structure (e.g., δ 1.5–2.5 ppm for bridgehead protons).
  • IR : A strong carbonyl stretch at ~1720 cm⁻¹ (ester) and ~1700 cm⁻¹ (formyl).
  • MS : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight. Fragmentation patterns (e.g., loss of benzyl or formyl groups) aid structural validation .

Q. What are common functionalization strategies for the bicyclo[2.2.2]octane core, and how does steric hindrance affect reactivity?

The 4-position can be functionalized via halogenation (e.g., bromination using NBS), oxidation (e.g., Swern oxidation to introduce the formyl group), or cross-coupling (e.g., Suzuki with boronate derivatives). Steric hindrance from the bicyclic framework necessitates bulky catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures for efficient coupling .

Advanced Research Questions

Q. How can boronate esters of this compound be leveraged in Suzuki-Miyaura cross-coupling to access complex architectures?

Boronate derivatives (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate) enable coupling with aryl halides. Optimal conditions include Pd(OAc)₂ as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 80–100°C. Steric shielding from the bicyclo core may require longer reaction times (24–48 hr) .

Q. What mechanistic insights explain the enantioselectivity in the tandem [4 + 2] cycloaddition of bicyclo[2.2.2]octane derivatives?

Computational studies (DFT) suggest an open transition state where the organic base (e.g., cinchona alkaloid) engages in hydrogen bonding with the nitroolefin, directing facial selectivity. The bicyclo[2.2.2]octane’s rigidity preorganizes the substrate, reducing entropy penalties and enhancing enantiomeric excess .

Q. How can researchers address contradictory data in synthetic pathways, such as unexpected byproducts during formyl group derivatization?

  • Byproduct Analysis : Use LC-MS or preparative TLC to isolate impurities; compare NMR data with known intermediates (e.g., over-oxidation to carboxylic acids).
  • Protection Strategies : Temporarily protect the formyl group as a dioxolane acetal before functionalizing other sites.
  • Condition Screening : Test alternative oxidizing agents (e.g., Dess-Martin periodinane vs. PCC) to minimize side reactions .

Q. What role does the bicyclo[2.2.2]octane scaffold play in modulating biological activity, and how can its derivatives be optimized for pharmacological studies?

The scaffold’s rigidity mimics natural terpenoid frameworks, making it a candidate for enzyme inhibition (e.g., contraceptives targeting steroid receptors). Structure-activity relationship (SAR) studies involve introducing substituents (e.g., aryl groups at the 4-position) and evaluating binding affinity via molecular docking .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

MethodConditionsYield (%)Enantioselectivity (% ee)Reference
Tandem [4 + 2] CycloadditionChiral base, DCM, 25°C8592
Suzuki Coupling (Boronate)Pd(OAc)₂, K₂CO₃, DMF, 80°C65N/A

Table 2. Diagnostic Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 9.8 (s, 1H)Formyl proton
¹³C NMRδ 202.1 (C=O)Formyl carbon
IR1720 cm⁻¹ (ester C=O)Ester carbonyl stretch

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

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